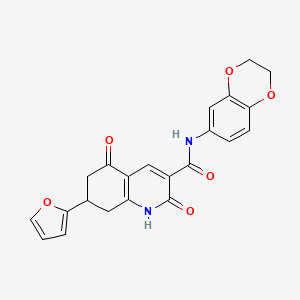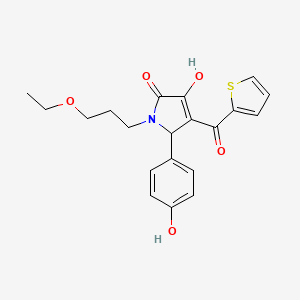![molecular formula C15H17N5O B11043347 5-Amino-4-(methoxymethyl)-6-methyl-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B11043347.png)
5-Amino-4-(methoxymethyl)-6-methyl-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(methoxymethyl)-6-methyl-2-[(2-pyridylmethyl)amino]-3-pyridyl cyanide is a complex organic compound with a unique structure that includes both pyridine and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(methoxymethyl)-6-methyl-2-[(2-pyridylmethyl)amino]-3-pyridyl cyanide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the amino group: This step often involves nitration followed by reduction.
Methylation: The methyl group can be introduced using methyl iodide in the presence of a base.
Formation of the cyanide group: This can be achieved through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxymethyl groups.
Reduction: Reduction reactions can occur at the pyridyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include sodium cyanide and potassium cyanide.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the amino and methoxymethyl groups.
Reduction: Products may include reduced derivatives of the pyridyl groups.
Substitution: Products may include substituted derivatives at the cyanide group.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-4-(methoxymethyl)-6-methyl-2-[(2-pyridylmethyl)amino]-3-pyridyl cyanide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials. Its unique properties make it suitable for use in the creation of advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-amino-4-(methoxymethyl)-6-methyl-2-[(2-pyridylmethyl)amino]-3-pyridyl cyanide involves its interaction with specific molecular targets. This interaction can lead to changes in the activity of these targets, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-methyl-2-[(2-pyridylmethyl)amino]-3-pyridyl cyanide: Similar structure but lacks the methoxymethyl group.
4-Amino-2-methoxymethyl-6-methyl-3-pyridyl cyanide: Similar structure but lacks the pyridyl group.
6-Methyl-2-[(2-pyridylmethyl)amino]-3-pyridyl cyanide: Similar structure but lacks the amino and methoxymethyl groups.
Uniqueness
The uniqueness of 5-amino-4-(methoxymethyl)-6-methyl-2-[(2-pyridylmethyl)amino]-3-pyridyl cyanide lies in its combination of functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H17N5O |
|---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
5-amino-4-(methoxymethyl)-6-methyl-2-(pyridin-2-ylmethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H17N5O/c1-10-14(17)13(9-21-2)12(7-16)15(20-10)19-8-11-5-3-4-6-18-11/h3-6H,8-9,17H2,1-2H3,(H,19,20) |
InChI Key |
FBMZZGHKQPBVNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)NCC2=CC=CC=N2)C#N)COC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11043266.png)
![4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043268.png)



![7-[(E)-2-(dimethylamino)ethenyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11043293.png)
![4-bromo-N-(4-chlorophenyl)-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzamide](/img/structure/B11043305.png)

![Tetramethyl 5',5',8',9'-tetramethyl-6'-(thiophen-2-ylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11043332.png)
![3-(2,5-Difluorophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043340.png)
![(5Z)-5-{1-[(4-fluorobenzyl)amino]ethylidene}-6-hydroxy-3-(4-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11043341.png)
![3-(2,6-dichlorobenzyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043344.png)
![5-(biphenyl-4-yl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11043349.png)
![1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one](/img/structure/B11043354.png)
